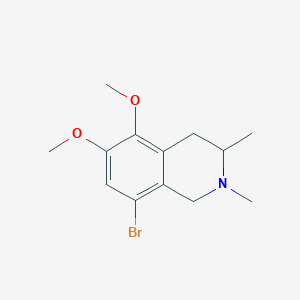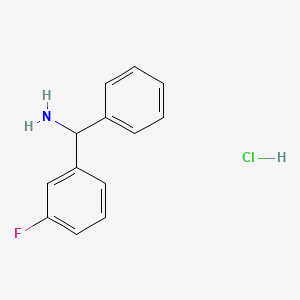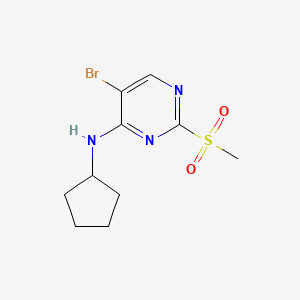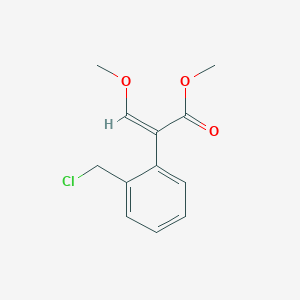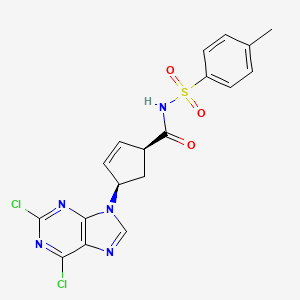
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with dichloro groups and a tosylated cyclopentene carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Derivative: Starting with a purine base, chlorination is carried out using reagents like thionyl chloride or phosphorus oxychloride to introduce the dichloro groups.
Cyclopentene Carboxamide Formation: The cyclopentene ring is synthesized through cyclization reactions, often involving Grignard reagents or organolithium compounds.
Coupling Reaction: The final step involves coupling the purine derivative with the tosylated cyclopentene carboxamide under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro purine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. It may act as an inhibitor or modulator of specific enzymes involved in DNA replication and repair.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of the purine ring system makes it a candidate for targeting purine metabolism pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It may also find applications in the synthesis of diagnostic agents and biochemical probes.
Mechanism of Action
The mechanism of action of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The dichloro purine moiety can bind to active sites of enzymes, inhibiting their activity. The tosyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxamide: Lacks the tosyl group, which may affect its biological activity.
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methylcyclopent-2-ene-1-carboxamide: Contains a methyl group instead of the tosyl group, leading to different pharmacokinetic properties.
Uniqueness
The presence of the tosyl group in (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C18H15Cl2N5O3S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
(1S,4R)-4-(2,6-dichloropurin-9-yl)-N-(4-methylphenyl)sulfonylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C18H15Cl2N5O3S/c1-10-2-6-13(7-3-10)29(27,28)24-17(26)11-4-5-12(8-11)25-9-21-14-15(19)22-18(20)23-16(14)25/h2-7,9,11-12H,8H2,1H3,(H,24,26)/t11-,12+/m1/s1 |
InChI Key |
DXYLLVMJWVYRCQ-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@H]2C[C@H](C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CC(C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



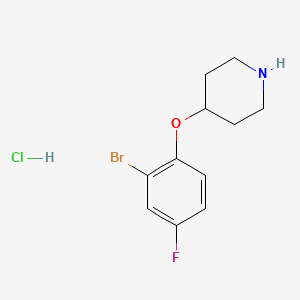

![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
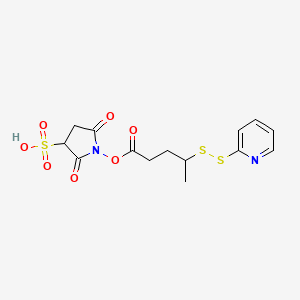
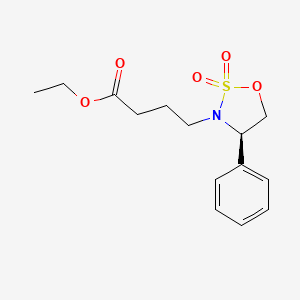
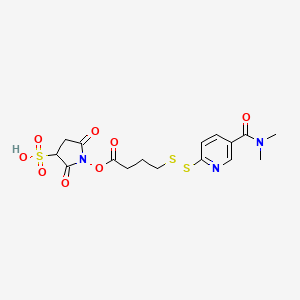
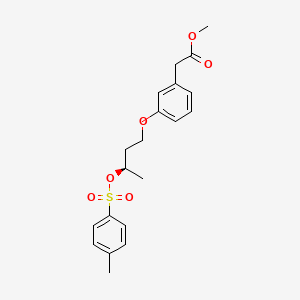

![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
